molecular formula C9H4ClNO3S B1273279 5-Nitro-1-benzothiophene-2-carbonyl chloride CAS No. 86010-32-4

5-Nitro-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1273279
CAS No.: 86010-32-4
M. Wt: 241.65 g/mol
InChI Key: KOJDFXDLYGKDEK-UHFFFAOYSA-N
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Description

5-Nitro-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H4ClNO3S and a molecular weight of 241.65. It is primarily used for research and development purposes . This compound is known for its unique structure, which includes a benzothiophene ring substituted with a nitro group and a carbonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-benzothiophene-2-carbonyl chloride typically involves the nitration of benzothiophene followed by the introduction of a carbonyl chloride group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitrobenzothiophene is then reacted with thionyl chloride to introduce the carbonyl chloride group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The carbonyl chloride group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines and alcohols, leading to the formation of amides and esters, respectively.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation Reactions: Although less common, the benzothiophene ring can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols, typically under basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Aminobenzothiophene Derivatives: Formed from the reduction of the nitro group.

Scientific Research Applications

5-Nitro-1-benzothiophene-2-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its reactive carbonyl chloride group.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-1-benzothiophene-2-carbonyl chloride is primarily related to its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or modification of protein function. The nitro group, when reduced to an amino group, can participate in hydrogen bonding and other interactions that affect molecular pathways .

Comparison with Similar Compounds

    5-Nitro-2-benzothiophene carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    5-Nitro-1-benzothiophene-2-amine: Similar structure but with an amino group instead of a carbonyl chloride group.

Uniqueness: 5-Nitro-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both a nitro group and a carbonyl chloride group on the benzothiophene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in research and development .

Properties

IUPAC Name

5-nitro-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNO3S/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJDFXDLYGKDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383264
Record name 5-nitro-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86010-32-4
Record name 5-nitro-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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